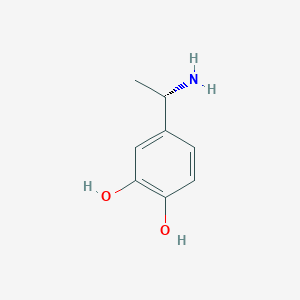

(S)-4-(1-Aminoethyl)benzene-1,2-diol

Description

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

4-[(1S)-1-aminoethyl]benzene-1,2-diol |

InChI |

InChI=1S/C8H11NO2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,10-11H,9H2,1H3/t5-/m0/s1 |

InChI Key |

HLADORYGYPYJHO-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)O)O)N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)O)O)N |

Origin of Product |

United States |

Preparation Methods

Protection and Functional Group Manipulation Strategy

Due to the sensitivity of the catechol hydroxyl groups, a common approach involves protecting these groups as acetonide or silyl ethers during synthesis to prevent oxidation and side reactions.

Acetonide Protection : The catechol moiety is protected by cyclization with acetone under acid catalysis (e.g., p-toluenesulfonic acid). This forms a 1,3-dioxolane ring, stabilizing the diol during subsequent transformations.

Amine Protection : The amine group is often protected using phthaloyl (phthalimide) groups by reaction with N-carbethoxyphthalimide to avoid undesired side reactions during esterification and cyclization steps.

Carboxyl Group Protection : When starting from L-DOPA or related amino acids, the carboxyl group is protected as a methyl ester using thionyl chloride in methanol.

Deprotection : After key transformations, hydrazine hydrate in methanol/dichloromethane is used to remove the phthaloyl protecting group, and lithium hydroxide in tetrahydrofuran/water is used for ester hydrolysis, yielding optically pure this compound derivatives.

This multi-step strategy is detailed in a patent describing the synthesis of Fmoc-protected catecholamines, which can be adapted for this compound preparation.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amine protection | N-carbethoxyphthalimide, Borax, Na2CO3 | - | Forms Phth-DOPA-OH |

| Carboxyl protection | SOCl2/MeOH | 92 | Forms methyl ester |

| Acetonide formation | DMP, TsOH, benzene, reflux | 83 | Protects catechol hydroxyls |

| Amine deprotection | Hydrazine, DCM/MeOH | 56 | Removes phthaloyl group |

| Ester hydrolysis | LiOH, THF/H2O | - | Regenerates free acid |

Enzymatic Resolution and Synthesis

Enzymatic methods provide high enantioselectivity and mild reaction conditions:

- Enzymatic Resolution of Racemates : Using (R)-amine dehydrogenase or (S)-ω-transaminase in dimethyl sulfoxide at physiological temperatures (around 37°C) and slightly alkaline pH (8.5–9.5), racemic mixtures of 4-(1-aminoethyl)phenol derivatives can be resolved to yield enantiomerically pure this compound with enantiomeric excess greater than 99%.

| Enzyme | Solvent | Temperature (°C) | pH | Time (h) | Outcome |

|---|---|---|---|---|---|

| (R)-amine dehydrogenase | Dimethyl sulfoxide | 37 | 8.5 | - | Resolution of racemate |

| (S)-ω-transaminase | Dimethyl sulfoxide | 37 | 9.5 | 24 | Enantioselective amination |

Catalytic Hydrogenation and Condensation Routes

A patent describes a practical industrial method for dopamine hydrochloride (a close analog) synthesis starting from catechol via condensation with pyruvic acid and ammonia, followed by catalytic hydrogenation and post-processing steps. This approach can be adapted for this compound by controlling stereochemistry during condensation and hydrogenation.

Key points:

Starting Materials : Catechol, pyruvic acid, ammonia.

Reaction Conditions : Catalytic hydrogenation under controlled pressure and temperature.

Post-Processing : Filtration, concentration under reduced pressure (≥0.08 MPa, preferably 0.09 MPa), slurry formation, recrystallization, and vacuum drying to purify the product.

| Step | Conditions | Notes |

|---|---|---|

| Condensation | Catechol + pyruvic acid + ammonia | Forms intermediate amino acid derivative |

| Catalytic hydrogenation | Hydrogen gas, catalyst, pressure | Stereoselective reduction |

| Post-processing | Filtration, concentration, recrystallization | Ensures purity and yield |

Analytical and Characterization Data

NMR Spectroscopy : Protection and deprotection steps are monitored by ^1H and ^13C NMR shifts, with characteristic signals for acetonide groups, phthaloyl moieties, and free catechol hydroxyls.

Chiral Purity : Enzymatic methods yield >99% enantiomeric excess, confirmed by chiral HPLC or enzymatic assays.

Yields : Chemical synthesis routes typically achieve overall yields between 50–85%, depending on protection strategies and purification.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-1-aminoethyl]benzene-1,2-diol undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form dihydroxyphenethylamine derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine and nitric acid

Major Products

Oxidation: Produces quinones.

Reduction: Produces dihydroxyphenethylamine derivatives.

Substitution: Produces various substituted benzene derivatives.

Scientific Research Applications

4-[(1S)-1-aminoethyl]benzene-1,2-diol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other catecholamines.

Biology: Studied for its role as a neurotransmitter in the central nervous system.

Medicine: Investigated for its therapeutic potential in treating neurological disorders such as Parkinson’s disease.

Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent

Mechanism of Action

4-[(1S)-1-aminoethyl]benzene-1,2-diol exerts its effects primarily through its action as a neurotransmitter. It binds to dopamine receptors in the brain, influencing various neural pathways involved in reward, motivation, and motor control. The compound’s action is terminated by reuptake into presynaptic neurons or enzymatic degradation by catechol-O-methyl transferase (COMT) and monoamine oxidase (MAO) .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (S)-4-(1-Aminoethyl)benzene-1,2-diol with structurally related benzene-1,2-diol derivatives:

Key Observations:

Substituent Position and Chirality: The (S)-configuration of the aminoethyl group in the target compound may enhance stereoselective interactions with biological targets, akin to dobutamine’s enantiomer-specific β1-agonist activity .

Functional Group Impact: Amine vs. Alkoxy: Aminoethyl (basic) and alkoxy (lipophilic) substituents drastically alter solubility and receptor affinity. For example, 7-BDO’s heptyloxy chain improves membrane permeability but increases cytotoxicity . Halogenation: 3-(3,5-Dichlorophenyl)benzene-1,2-diol’s dihedral angle (58.86°) and halogen atoms facilitate intermolecular O-H···Cl interactions, influencing crystallinity .

Bioactivity: Antimicrobial activity in mangrove-derived 4-(3-hydroxybutan-2-yl)-substituted catechols correlates with alkyl chain length and hydroxylation patterns . Dobutamine’s phenolic hydroxyl group is critical for adrenergic receptor binding, suggesting similar structure-activity relationships for the target compound .

Physicochemical Properties

- Hydrogen Bonding: Catechol derivatives exhibit strong intra- and intermolecular H-bonding (e.g., O-H···O in 3-(3,5-dichlorophenyl)benzene-1,2-diol ). The aminoethyl group may compete for H-bond donors, altering solubility.

- Solubility: Aminoethyl substituents (as in 4-(2-aminoethyl)benzoic acid ) enhance water solubility compared to alkoxy derivatives (e.g., 7-BDO ).

- Stability: Electron-withdrawing groups (e.g., halogens in ) increase oxidative stability of the catechol ring, while electron-donating groups (e.g., aminoethyl) may accelerate degradation.

Q & A

Q. What synthetic methodologies are commonly employed for (S)-4-(1-Aminoethyl)benzene-1,2-diol and its derivatives?

The synthesis of catecholamine derivatives often involves palladium-catalyzed reactions (e.g., Mizoroki–Heck reaction) or condensation of precursor amines with phenolic groups. For example, structurally similar compounds like dopamine and norepinephrine are synthesized via decarboxylation of L-DOPA or enzymatic pathways. Characterization typically employs NMR, mass spectrometry, and HPLC to confirm stereochemistry and purity .

Q. How can researchers assess the antioxidant activity of this compound?

Standard assays include the DPPH radical scavenging assay to measure reactive oxygen species (ROS) neutralization. Cell-based models (e.g., murine macrophages) can be treated with the compound, followed by viability testing (sulforhodamine B assay) and quantification of nitric oxide (NO) via the Griess reaction to evaluate anti-inflammatory effects .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is widely used. Internal standards like 4-(Aminomethyl)benzene-1,2-diol improve accuracy. Sample preparation involves homogenization and protein precipitation, followed by validation against calibration curves .

Advanced Research Questions

Q. How can structural modifications enhance the fluorescence properties of this compound for amyloid fibril studies?

Expanding aromatic systems (e.g., adding naphthyl or pyrene groups via Mizoroki–Heck coupling) can extend fluorescence lifetimes. Binding assays with misfolded proteins (e.g., transthyretin) require comparative emission spectra analysis in native vs. fibrillar states, with adjustments to solvent polarity and excitation wavelengths .

Q. What experimental strategies resolve contradictions in reported pro-/anti-inflammatory effects of catecholamines?

Discrepancies may arise from cell type variability or assay conditions. Cross-validation using multiple models (e.g., LPS-stimulated macrophages, in vivo inflammation) and parallel measurement of ROS, NO, and pro-inflammatory cytokines (via western blotting or ELISA) can clarify context-dependent activity .

Q. How do researchers evaluate the genotoxic risk of this compound?

Follow OECD guidelines:

- In vitro : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells.

- In vivo : Comet assay or transgenic rodent models. Compare results to thresholds like the TTC (Threshold of Toxicological Concern) for DNA-reactive mutagens .

Q. What computational approaches predict the interaction of this compound with monoamine oxidases (MAOs)?

Molecular docking (e.g., AutoDock Vina) can model binding affinities to MAO-A/B active sites. Validate predictions with enzyme inhibition assays using purified MAOs and substrates like serotonin or dopamine, measuring kinetic parameters (Km, Vmax) .

Methodological Considerations

- Structural analogs : Compare functional groups (e.g., hydroxylation patterns) to epinephrine or norepinephrine to infer adrenergic receptor binding .

- Batch reproducibility : Use Certificates of Analysis (CoA) with pharmacopeial standards (e.g., USP, EP) to ensure consistency in synthesis .

- Data interpretation : Address stereochemical specificity (e.g., (S)- vs. (R)-enantiomers) in biological activity using chiral HPLC or circular dichroism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.